molecular formula C20H24N4O6 B442354 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

Cat. No.: B442354
M. Wt: 416.4g/mol
InChI Key: PPBNSTKWSXLJSN-UHFFFAOYSA-N
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Description

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as central nervous system stimulants and anthelmintics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of piperazine with 4,5-dimethoxy-2-nitrobenzyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or ethanol. The reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Reduction: Potassium permanganate, chromium trioxide.

    Substitution: Sodium hydride, lithium aluminum hydride.

Major Products

    Oxidation: Amines.

    Reduction: Nitroso derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.

    Medicine: Investigated for its potential therapeutic effects, including as a central nervous system stimulant or anthelmintic.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine would depend on its specific application. In the context of medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The nitro groups could also play a role in redox reactions within biological systems, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: A central nervous system stimulant with similar structural features.

    4-Nitrobenzylpiperazine: Shares the nitrobenzyl group, used in similar applications.

    4,5-Dimethoxy-2-nitrobenzyl chloride: A precursor in the synthesis of the compound.

Uniqueness

1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both 4,5-dimethoxy-2-nitrobenzyl and 4-nitrobenzyl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C20H24N4O6

Molecular Weight

416.4g/mol

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C20H24N4O6/c1-29-19-11-16(18(24(27)28)12-20(19)30-2)14-22-9-7-21(8-10-22)13-15-3-5-17(6-4-15)23(25)26/h3-6,11-12H,7-10,13-14H2,1-2H3

InChI Key

PPBNSTKWSXLJSN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])OC

Origin of Product

United States

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